Enhanced Lipophilicity (LogP) via 4-Ethylphenylthio Substituent: Predicted vs. Measured LogP of N1-Alkyl/Benzyl Analogs
The 4-ethylphenylthio substituent at N1 is predicted to confer significantly higher lipophilicity than N1-alkyl or N1-benzyl congeners. While no experimentally measured LogP is available for CAS 853334-09-5, structural proximity to the 1-benzyl analog (C15H13N3O2, MW 267.28, LogP = 3.82 ) and the additional sulfur atom plus extra methylene unit in the target compound (C16H15N3O2S, MW 313.4 ) indicate a LogP exceeding 4.0—approximately 2 log units above the unsubstituted parent 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1, C8H7N3O2, MW 177.16, LogP = 1.94 [1]).
| Evidence Dimension | Lipophilicity (LogP) – predicted vs. measured |
|---|---|
| Target Compound Data | Predicted LogP > 4.0 (estimated from structural analogs); MW 313.4; formula C16H15N3O2S |
| Comparator Or Baseline | 1-Benzyl-2-methyl-5-nitrobenzimidazole: LogP = 3.82 (measured); MW 267.28 . 2-Methyl-5-nitrobenzimidazole (parent): LogP = 1.94 (measured); MW 177.16 [1]. |
| Quantified Difference | Target compound estimated LogP > 4.0 vs. parent LogP 1.94 (Δ > 2.06 log units); > 0.18 log units above 1-benzyl analog. |
| Conditions | LogP data from chemsrc.com (calculated via ACD/Labs or similar algorithm) and sielc.com; target compound LogP is a conservative estimate based on structural fragment contribution. |
Why This Matters
Higher LogP translates into greater membrane permeability and potential CNS penetration, making the compound suitable for intracellular target engagement studies and for applications where enhanced passive diffusion is required.
- [1] SIELC. Benzimidazole, 2-methyl-5-nitro- (CAS 1792-40-1) LogP data. https://sielc.com/benzimidazole-2-methyl-5-nitro (accessed 2026-05-03). View Source
